1-(Bicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine
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Overview
Description
1-(Bicyclo[221]heptan-2-YL)cyclopropan-1-amine is a compound characterized by its unique bicyclic structure, which includes a cyclopropane ring attached to a bicyclo[221]heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a cyclopropane precursor under specific conditions. One common method involves the use of an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the desired product under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antagonist for specific receptors.
Industry: Utilized in the development of new materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an antagonist for the CXCR2 receptor, which is involved in inflammatory responses and cancer metastasis . The compound binds to the receptor, inhibiting its activity and thereby modulating the associated signaling pathways.
Comparison with Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in fragrance and flavor industries.
Bicyclo[2.2.1]heptan-2-ol: Used in the synthesis of various organic compounds.
Uniqueness: 1-(Bicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring with a bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H17N/c11-10(3-4-10)9-6-7-1-2-8(9)5-7/h7-9H,1-6,11H2 |
InChI Key |
NOLSNOJPKYUWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3(CC3)N |
Origin of Product |
United States |
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